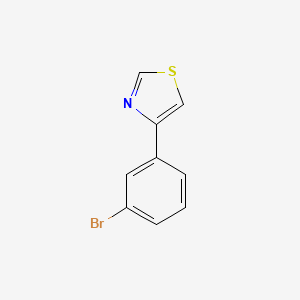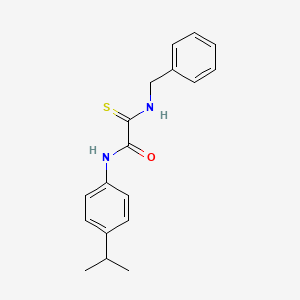![molecular formula C7H5NO2S2 B3035159 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 303150-69-8](/img/structure/B3035159.png)
3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid
Vue d'ensemble
Description
3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is a sulfur-containing heterocyclic compound that is part of a broader class of thiophene derivatives. Thiophenes are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The cyanomethylsulfanyl group attached to the thiophene ring suggests potential reactivity due to the presence of both a thiol (sulfanyl) and nitrile (cyano) functional group.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-component coupling reactions, as demonstrated in the synthesis of polysubstituted benzothiophenes using samarium diiodide promoted reactions of thiophene-2-carboxylate with ketones . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. For example, the use of sulfanylmethyl groups in peptide synthesis and the generation of methylsulfonyl benzo[b]thiophenes through radical strategies highlight the versatility of sulfur-containing groups in thiophene chemistry.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with potential for intramolecular interactions and stabilization through various electronic effects. For instance, the molecular structure optimization of a novel thiophene-containing compound was achieved using X-ray crystallography and density functional theory (DFT) calculations, revealing intramolecular hydrogen bonding and charge transfer interactions . These techniques could be applied to determine the molecular structure of this compound and to predict its reactivity and properties.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including radical cyclizations , condensations , and aromatizations . The presence of the sulfanyl group in this compound suggests that it could participate in thiol-based reactions, such as native chemical ligation in peptide synthesis or radical relay strategies . The cyano group could also engage in nucleophilic addition reactions, given its electrophilic character.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. For example, the synthesis of 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes as building blocks for pi-conjugated systems suggests that the introduction of cyano and sulfanyl groups can impact the electronic properties of the thiophene ring. The solubility, melting point, and stability of this compound would be determined by its functional groups and overall molecular geometry, which could be elucidated through experimental characterization and computational modeling .
Applications De Recherche Scientifique
Catalyst Preparation and Use
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been developed as a catalyst for the formylation of alcohols and acetylation reactions under mild conditions. This catalyst is prepared through a reaction involving 3-mercaptopropylsilica and chlorosulfonic acid, demonstrating efficient and recyclable catalytic properties (Niknam & Saberi, 2009).
Heterocycle Synthesis
- Sulfanyl radical addition-cyclization has been employed in synthesizing cyclic β-amino acids, showcasing a novel method for constructing these compounds. This approach involves treating oxime ethers and hydrazones with thiophenol, highlighting its utility in heterocycle synthesis (Miyata et al., 2002).
Synthesis of Fluorescent Thiophenes
- Research on solvatofluorescent push-pull thiophenes shows that different substitution patterns in sulfanes can lead to the synthesis of thiophenes with unique properties. This discovery includes a method to obtain derivatives of thiomaleic acid anhydrides, highlighting the potential for creating novel fluorescent materials (Buehrdel et al., 2007).
Synthesis of 3-Sulfanylcoumarins
- The cyclization of 3-aryl-2-sulfanylpropenoic acids with SnPh3OH results in the formation of 3-sulfanylcoumarins. This process illustrates a method for creating new compounds with potential applications in various fields, such as organic synthesis and material science (Álvarez-Boo et al., 2005).
Pharmaceutical Research
- A study on the synthesis of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene demonstrated its potential as an anticancer agent, highlighting the compound's non-toxic nature against PC-3 and HeLa cell lines. This research is significant for the development of new therapeutic agents (Mabkhot et al., 2016).
Optical and Thermal Properties of Polyimides
- The synthesis of polyimides derived from thiophene-containing aromatic diamines showcased their excellent thermal and optical properties. These materials are notable for their high thermal resistance and optical transparency, indicating their suitability in various industrial applications (Fukuzaki et al., 2010).
Propriétés
IUPAC Name |
3-(cyanomethylsulfanyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c8-2-4-11-5-1-3-12-6(5)7(9)10/h1,3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPWXPVMQXGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



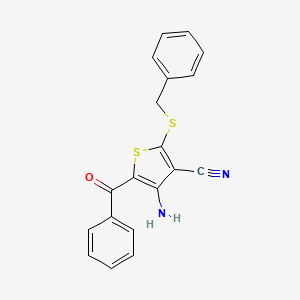

![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)


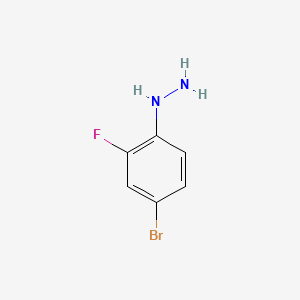
![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)
![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)
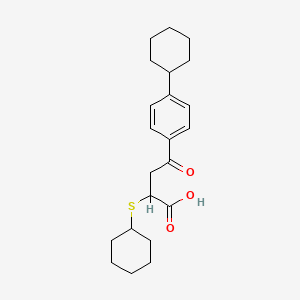
![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)

